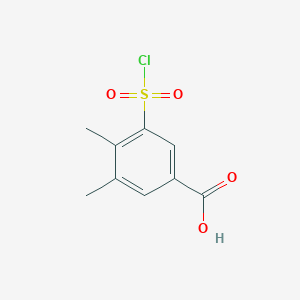

3-(Chlorosulfonyl)-4,5-dimethylbenzoic acid

Descripción general

Descripción

3-(Chlorosulfonyl)-4,5-dimethylbenzoic acid is an organic compound with the molecular formula C9H9ClO4S. It is a derivative of benzoic acid, where the hydrogen atom at the 3-position is replaced by a chlorosulfonyl group, and the 4 and 5 positions are substituted with methyl groups. This compound is known for its reactivity and is used in various chemical syntheses and industrial applications.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Chlorosulfonyl)-4,5-dimethylbenzoic acid typically involves the chlorosulfonation of 4,5-dimethylbenzoic acid. The reaction is carried out by treating 4,5-dimethylbenzoic acid with chlorosulfonic acid (HSO3Cl) under controlled conditions. The reaction proceeds as follows: [ \text{C9H10O2} + \text{HSO3Cl} \rightarrow \text{C9H9ClO4S} + \text{H2O} ]

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using large reactors and continuous flow systems. The reaction conditions, such as temperature and concentration of reactants, are optimized to ensure high yield and purity of the product. The product is then purified through crystallization or distillation techniques.

Análisis De Reacciones Químicas

Nucleophilic Substitution at the Chlorosulfonyl Group

The chlorosulfonyl group undergoes nucleophilic substitution with amines, alcohols, and thiols. Key reactions include:

Sulfonamide Formation

Reaction with primary or secondary amines produces sulfonamide derivatives. A representative protocol3:

-

Dissolve 3-(chlorosulfonyl)-4,5-dimethylbenzoic acid (1.1 eq) in THF.

-

Add dropwise to a cooled (0°C) solution of amine (1 eq) and triethylamine (1.5 eq) in CH₂Cl₂.

-

Stir at 0°C for 1 hour, then warm to room temperature.

-

Acidify with glacial acetic acid (pH 6), filter, and wash with water.

Example Products :

| Amine Reactant | Product Structure | Yield |

|---|---|---|

| Piperazine derivatives | N-substituted sulfonamides3 | 42–55% |

| Cyclohexylmethylamine | Cyclohexylmethylsulfonamide3 | 22% |

Mechanistic Insights

-

The reaction proceeds via a two-step mechanism :

-

Steric hindrance from methyl groups reduces reactivity at adjacent positions1.

Hydrolysis of the Chlorosulfonyl Group

Under aqueous basic conditions, the chlorosulfonyl group hydrolyzes to a sulfonic acid (-SO₃H):

Conditions :

-

2M LiOH, 55°C, 2 hours3.

-

Yields 3-sulfo-4,5-dimethylbenzoic acid as a water-soluble product.

Reactivity of the Carboxylic Acid Group

The -COOH group participates in amide coupling and esterification :

Amide Formation

Activation with coupling agents (e.g., DCC) enables reaction with amines:

-

Convert -COOH to an acyl chloride using thionyl chloride.

-

React with amines (e.g., aniline derivatives) in dry CH₂Cl₂3.

Example :

-

Reaction with 4-bromoaniline yields 3-(chlorosulfonyl)-4,5-dimethylbenzamide derivatives (purity >98%)3.

Esterification

Methanol or ethanol in acidic conditions produces methyl/ethyl esters:

-

Conditions : H₂SO₄ catalyst, reflux, 4 hours[^7^].

Electrophilic Aromatic Substitution

The aromatic ring undergoes nitration and halogenation at activated positions:

-

Nitration : Concentrated HNO₃/H₂SO₄ at 50°C introduces nitro groups at position 6 (para to -SO₂Cl)2.

-

Bromination : Br₂/FeBr₃ adds bromine at position 2 (ortho to -COOH)5.

Stability and Handling

-

Storage : Desiccated at room temperature1.

-

Decomposition : Prolonged exposure to moisture generates HCl and sulfonic acid byproducts2.

Footnotes

Aplicaciones Científicas De Investigación

3-(Chlorosulfonyl)-4,5-dimethylbenzoic acid has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: Employed in the modification of biomolecules for studying enzyme mechanisms and protein interactions.

Medicine: Investigated for its potential use in drug development, particularly in the synthesis of sulfonamide-based drugs.

Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mecanismo De Acción

The mechanism of action of 3-(Chlorosulfonyl)-4,5-dimethylbenzoic acid involves its reactivity towards nucleophiles. The chlorosulfonyl group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity is exploited in various chemical transformations, where the compound acts as a sulfonylating agent, transferring the sulfonyl group to other molecules. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions used.

Comparación Con Compuestos Similares

Similar Compounds

3-(Chlorosulfonyl)benzoic acid: Similar structure but lacks the methyl groups at the 4 and 5 positions.

4-Chloro-3-nitrobenzoic acid: Contains a nitro group instead of a chlorosulfonyl group.

Chlorosulfonyl isocyanate: Contains an isocyanate group instead of a benzoic acid moiety.

Uniqueness

3-(Chlorosulfonyl)-4,5-dimethylbenzoic acid is unique due to the presence of both the chlorosulfonyl group and the methyl groups at the 4 and 5 positions. This combination of functional groups imparts distinct reactivity and properties, making it valuable in specific synthetic applications where other similar compounds may not be suitable.

Actividad Biológica

3-(Chlorosulfonyl)-4,5-dimethylbenzoic acid (CAS No. 151104-64-2) is a sulfonyl-substituted aromatic carboxylic acid that has garnered attention in medicinal chemistry due to its potential biological activities. This compound's unique structure allows it to interact with various biological targets, leading to diverse pharmacological effects.

Chemical Structure and Properties

- Molecular Formula : C₉H₉ClO₄S

- Molecular Weight : 232.68 g/mol

- Canonical SMILES : ClS(=O)(=O)C1=CC(=C(C=C1C)C)C(=O)O

Biological Activities

Research has indicated several biological activities associated with this compound:

- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties against a range of pathogens. The chlorosulfonyl group may enhance its ability to penetrate microbial membranes, leading to increased efficacy against bacteria and fungi .

- Anti-inflammatory Effects : The compound has shown promise in modulating inflammatory pathways, potentially acting as an anti-inflammatory agent. This activity is likely mediated through the inhibition of pro-inflammatory cytokines and enzymes involved in inflammation.

- Enzyme Inhibition : Interaction studies have indicated that this compound may inhibit specific enzymes, which could be relevant for therapeutic applications in diseases characterized by dysregulated enzyme activity.

The biological activity of this compound can be attributed to its ability to form covalent bonds with nucleophilic sites on target proteins. The sulfonyl group is particularly reactive, allowing for interactions with amino acids such as cysteine and serine within enzyme active sites. This mechanism may lead to the modulation of enzyme function and subsequent biological responses.

Case Studies and Research Findings

Several studies have explored the biological implications of this compound:

- Antimicrobial Study : A study evaluated the antimicrobial efficacy of various sulfonyl compounds, including this compound. Results indicated significant inhibition of bacterial growth in vitro, particularly against Gram-positive bacteria.

- Inflammation Model : In a murine model of inflammation, administration of this compound resulted in a marked reduction in edema and inflammatory markers compared to control groups. This suggests potential utility in treating inflammatory diseases .

- Enzyme Interaction Analysis : Enzyme assays demonstrated that the compound inhibits cyclooxygenase (COX) activity, which is critical in the synthesis of prostaglandins involved in inflammation and pain signaling. The inhibition was dose-dependent, indicating a potential therapeutic window for anti-inflammatory applications .

Data Table: Summary of Biological Activities

Propiedades

IUPAC Name |

3-chlorosulfonyl-4,5-dimethylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9ClO4S/c1-5-3-7(9(11)12)4-8(6(5)2)15(10,13)14/h3-4H,1-2H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQSJQUSYMFGYHR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1C)S(=O)(=O)Cl)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9ClO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00397043 | |

| Record name | 3-chlorosulfonyl-4,5-dimethyl-benzoic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00397043 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

151104-64-2 | |

| Record name | 3-chlorosulfonyl-4,5-dimethyl-benzoic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00397043 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.